molecular formula C21H15NO6S B2448363 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate CAS No. 1164461-62-4

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate

Cat. No.: B2448363
CAS No.: 1164461-62-4
M. Wt: 409.41
InChI Key: SKMLKIVGGXVKOB-CSKARUKUSA-N
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Description

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate is a chemical compound with the CAS Registry Number 1164461-62-4 . It has a molecular formula of C21H15NO6S and a molecular weight of approximately 409.41 g/mol . The compound's structure is characterized by a chalcone-like backbone, featuring an (E)-configured propenone group linking a methoxy-phenyl moiety to a thiophene ring, which is further esterified with a 3-nitrobenzoate group . This specific molecular architecture, combining electron-rich heterocyclic units (thiophene) and an electron-withdrawing nitroaromatic ester, makes it a compound of significant interest in medicinal chemistry and chemical biology research. Its structural features are often explored in the development of novel small-molecule inhibitors for various enzymatic targets . For instance, closely related heterocyclic compounds have been investigated for their potential to act as inhibitors for enzymes like aldose reductase (AKR1B1), which is a target in complications of diabetes, or as β-lactamase inhibitors to combat bacterial resistance . Researchers can utilize this compound as a key intermediate or a structural template in structure-activity relationship (SAR) studies, particularly in optimizing potency and selectivity for specific biological targets. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO6S/c1-27-16-7-9-18(19(23)10-8-17-6-3-11-29-17)20(13-16)28-21(24)14-4-2-5-15(12-14)22(25)26/h2-13H,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMLKIVGGXVKOB-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate involves several key steps. One common method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Often involves nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease progression .

Comparison with Similar Compounds

Compared to other thiophene derivatives, 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate stands out due to its unique combination of functional groups. Similar compounds include:

    Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.

    Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .

Biological Activity

5-Methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate is a compound of growing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its structural formula:

C15H13N1O4S\text{C}_{15}\text{H}_{13}\text{N}_{1}\text{O}_{4}\text{S}

Key Features:

  • Molecular Weight: 299.33 g/mol
  • Solubility: Soluble in organic solvents such as methanol and DMSO, but poorly soluble in water.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes:

  • Formation of Thiophene Derivatives: Utilizing thiophene-based compounds through electrophilic substitution reactions.
  • Coupling Reactions: Employing coupling reactions to link the thiophene moiety with the phenolic and nitrobenzoate components.

Anticancer Properties

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-231 (Breast)5.4Induction of apoptosis
Compound BHCT116 (Colon)7.1Inhibition of cell proliferation

These results indicate that the compound may induce apoptosis in cancer cells and inhibit their proliferation, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound possesses broad-spectrum antimicrobial activity, which could be beneficial in treating infections.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound has shown potential anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

  • Case Study on Anticancer Activity:
    A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability after 48 hours, with an observed increase in apoptotic markers.
  • Case Study on Antimicrobial Efficacy:
    Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, resulting in notable inhibition of bacterial growth, suggesting its potential use in antibiotic-resistant infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Multi-step synthesis is typical for such complex heterocyclic compounds. A plausible route involves:

Thiophene core preparation : Coupling thiophen-2-yl groups via Heck or Sonogashira reactions .

Acylation : Introducing the prop-2-enoyl group using anhydrides or acyl chlorides under controlled pH (e.g., triethylamine as a base) .

Esterification : Reacting the intermediate with 3-nitrobenzoyl chloride in DMF at 60–80°C .

  • Key Considerations : Optimize solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Pd catalysts for cross-coupling) to minimize side products. Purity can be verified via HPLC with a C18 column and acetonitrile/water gradient .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., 150–250°C range for nitro esters) .
  • pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for nitroaromatic groups) .
  • Hydrophobic Effects : The methoxy and thiophene groups enhance solubility in organic solvents (e.g., chloroform), but aqueous stability may require micellar encapsulation .

Q. What spectroscopic techniques are most effective for confirming the stereochemistry and functional groups in this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Identify the (2E)-prop-2-enoyl configuration via coupling constants (J = 12–16 Hz for trans alkenes) .
  • ¹³C NMR : Confirm ester carbonyl signals at ~170 ppm and nitro group deshielding effects .
  • IR Spectroscopy : Detect C=O stretches (~1720 cm⁻¹ for esters) and NO₂ asymmetric stretches (~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be systematically resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Perform assays (e.g., IC₅₀ determinations) across multiple cell lines (cancer vs. normal) to differentiate target-specific effects from general toxicity .
  • Mechanistic Profiling : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes (e.g., kinases) versus non-specific interactions with DNA/membranes .
  • Pathway Enrichment : Combine transcriptomics (RNA-seq) with activity data to identify affected pathways (e.g., apoptosis vs. oxidative stress) .

Q. What experimental design strategies are optimal for studying the compound’s interaction with biological macromolecules (e.g., proteins or DNA)?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) and stoichiometry using purified proteins .
  • Fluorescence Quenching : Monitor tryptophan residue interactions in proteins (e.g., BSA) via Stern-Volmer plots .
  • Competitive Assays : Use ethidium bromide displacement assays to assess DNA intercalation potential .
  • Control Experiments : Include structurally similar but inactive analogs to validate specificity .

Q. How can researchers address challenges in optimizing the compound’s bioavailability without altering its core pharmacophore?

  • Methodological Answer :

  • Prodrug Derivatization : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility while retaining activity post-metabolism .
  • Nanocarrier Systems : Use liposomes or PLGA nanoparticles to improve aqueous dispersion and controlled release .
  • LogP Optimization : Adjust substituents (e.g., nitro vs. methoxy positions) to balance hydrophobicity (target LogP ~2–4) .

Q. What strategies are recommended for resolving synthetic byproducts or isomeric impurities during large-scale preparation?

  • Methodological Answer :

  • Chromatographic Separation : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to selectively crystallize the desired isomer .
  • Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real-time .

Data Analysis & Theoretical Frameworks

Q. How should researchers integrate computational modeling (e.g., DFT or MD simulations) to predict the compound’s reactivity and stability?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess conformational stability .
  • QSPR Models : Corinate experimental LogP and pKa values with computational descriptors (e.g., polar surface area) .

Q. What statistical approaches are suitable for analyzing dose-dependent biological response data with high variability?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism .
  • ANOVA with Post Hoc Tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
  • Bootstrapping : Estimate confidence intervals for IC₅₀ values in small-sample datasets .

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